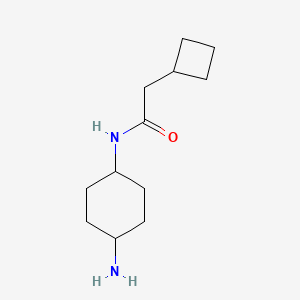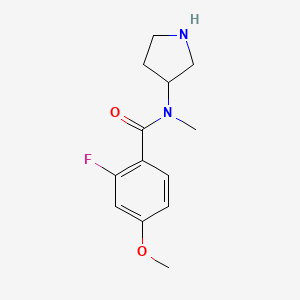
1-(3-amino-2-phenylpropanoyl)-N-methylpiperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-amino-2-phenylpropanoyl)-N-methylpiperidine-3-carboxamide, also known as MAP, is a chemical compound that has gained significant attention in the field of scientific research. MAP is a synthetic opioid that has been developed as a potential analgesic agent due to its ability to bind to the mu-opioid receptor in the brain.
作用机制
1-(3-amino-2-phenylpropanoyl)-N-methylpiperidine-3-carboxamide binds to the mu-opioid receptor in the brain, which leads to the activation of a signaling pathway that ultimately results in the inhibition of pain transmission. This mechanism of action is similar to other opioids such as morphine and fentanyl.
Biochemical and Physiological Effects
1-(3-amino-2-phenylpropanoyl)-N-methylpiperidine-3-carboxamide has been shown to produce potent analgesic effects in animal models. In addition to its analgesic effects, 1-(3-amino-2-phenylpropanoyl)-N-methylpiperidine-3-carboxamide has also been shown to produce sedation, respiratory depression, and other side effects commonly associated with opioids.
实验室实验的优点和局限性
One advantage of using 1-(3-amino-2-phenylpropanoyl)-N-methylpiperidine-3-carboxamide in lab experiments is its potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the role of the mu-opioid receptor in pain processing and addiction. However, one limitation of using 1-(3-amino-2-phenylpropanoyl)-N-methylpiperidine-3-carboxamide is its potential for producing side effects such as respiratory depression, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on 1-(3-amino-2-phenylpropanoyl)-N-methylpiperidine-3-carboxamide. One area of interest is the development of new analogs of 1-(3-amino-2-phenylpropanoyl)-N-methylpiperidine-3-carboxamide that have improved potency and selectivity for the mu-opioid receptor. Another area of interest is the study of the potential use of 1-(3-amino-2-phenylpropanoyl)-N-methylpiperidine-3-carboxamide in the treatment of addiction and withdrawal symptoms. Finally, there is a need for further research on the safety and efficacy of 1-(3-amino-2-phenylpropanoyl)-N-methylpiperidine-3-carboxamide in humans, which could lead to its eventual approval as an analgesic agent.
合成方法
1-(3-amino-2-phenylpropanoyl)-N-methylpiperidine-3-carboxamide is synthesized by reacting N-methylpiperidine-3-carboxylic acid with N-phenylpropanamide and then reducing the resulting compound with sodium borohydride. The final product is obtained by acylating the amine group with 3-amino-2-phenylpropanoic acid.
科学研究应用
1-(3-amino-2-phenylpropanoyl)-N-methylpiperidine-3-carboxamide has been studied extensively for its potential as an analgesic agent. Studies have shown that 1-(3-amino-2-phenylpropanoyl)-N-methylpiperidine-3-carboxamide is a potent and selective mu-opioid receptor agonist, which means it has the ability to activate the mu-opioid receptor in the brain and produce analgesic effects. 1-(3-amino-2-phenylpropanoyl)-N-methylpiperidine-3-carboxamide has also been studied for its potential use in the treatment of addiction and withdrawal symptoms.
属性
IUPAC Name |
1-(3-amino-2-phenylpropanoyl)-N-methylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-18-15(20)13-8-5-9-19(11-13)16(21)14(10-17)12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11,17H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHRBSZWNLRECH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCN(C1)C(=O)C(CN)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1R,2R)-2-aminocyclohexyl]-5-bromo-2-methylbenzamide](/img/structure/B6629627.png)
![N-[(1R,2R)-2-aminocyclohexyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B6629631.png)






![N-[[3-(hydroxymethyl)phenyl]methyl]-2-pyrrolidin-2-ylacetamide](/img/structure/B6629700.png)
![3-amino-2-methyl-3-phenyl-N-[2-(1,3-thiazol-2-yl)propan-2-yl]propanamide](/img/structure/B6629706.png)
![(2R)-2-amino-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B6629707.png)

![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-(2-methylphenyl)acetamide](/img/structure/B6629724.png)
![1-[4-(1,3-Benzothiazol-6-ylamino)piperidin-1-yl]ethanone](/img/structure/B6629734.png)